molecular formula C12H19N3O B6146649 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine CAS No. 1697917-38-6

6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine

Cat. No. B6146649
CAS RN: 1697917-38-6
M. Wt: 221.3
InChI Key:
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Description

6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine, also known as 6-MMPEA, is an organic compound that has been studied for its potential applications in scientific research. It belongs to the class of pyridine derivatives, which are nitrogen-containing heterocyclic compounds that are commonly used in pharmaceuticals and other industrial applications. 6-MMPEA is an important intermediate for the synthesis of a variety of compounds, including amino acids and peptides. In addition, it has been found to have a variety of biochemical and physiological effects on cells.

Scientific Research Applications

6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including amino acids and peptides. In addition, it has been studied for its ability to modulate the activity of enzymes and other proteins, as well as its ability to modulate the activity of cell signaling pathways.

Mechanism of Action

The mechanism of action of 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine is not yet fully understood. However, it is believed to modulate the activity of enzymes and other proteins by binding to certain receptors or by acting as an allosteric modulator. In addition, it has been found to modulate the activity of cell signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine has been found to have a variety of biochemical and physiological effects on cells. It has been found to modulate the activity of enzymes and other proteins, as well as modulate the activity of cell signaling pathways. In addition, it has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and can be easily purified by recrystallization from a suitable solvent. In addition, it has a variety of biochemical and physiological effects on cells, making it a useful tool for studying cellular processes. However, there are also some limitations to using 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine in lab experiments. It is not yet fully understood how it works, and its effects on cells can be unpredictable and variable.

Future Directions

There are a number of potential future directions for the study of 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine. Further research is needed to better understand its mechanism of action and its effects on cells. In addition, studies are needed to explore its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Further studies are also needed to explore its potential applications in other areas, such as drug development and industrial applications.

Synthesis Methods

6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine can be synthesized by a variety of methods, including the reaction of 2-methylmorpholine and ethyl pyridine in the presence of an acid catalyst. This reaction produces 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine as the main product, with small amounts of other byproducts. The product can be purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine involves the reaction of 2-methylmorpholine with 3-bromo-2-chloropyridine followed by reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 2-chloroethylamine.", "Starting Materials": [ "2-methylmorpholine", "3-bromo-2-chloropyridine", "lithium aluminum hydride", "2-chloroethylamine" ], "Reaction": [ "Step 1: React 2-methylmorpholine with 3-bromo-2-chloropyridine in the presence of a base such as potassium carbonate to obtain the intermediate 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridine-3-yl bromide.", "Step 2: Reduce the intermediate with lithium aluminum hydride in anhydrous ether to obtain the corresponding amine intermediate.", "Step 3: React the amine intermediate with 2-chloroethylamine in the presence of a base such as sodium hydride to obtain the final product, 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine." ] }

CAS RN

1697917-38-6

Product Name

6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine

Molecular Formula

C12H19N3O

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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